Potassium tungstate

Catalog No.
S3318197
CAS No.
7790-60-5
M.F
K2O4W
M. Wt
326 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium tungstate

CAS Number

7790-60-5

Product Name

Potassium tungstate

IUPAC Name

dipotassium;dioxido(dioxo)tungsten

Molecular Formula

K2O4W

Molecular Weight

326 g/mol

InChI

InChI=1S/2K.4O.W/q2*+1;;;2*-1;

InChI Key

AAQNGTNRWPXMPB-UHFFFAOYSA-N

SMILES

[O-][W](=O)(=O)[O-].[K+].[K+]

Canonical SMILES

[O-][W](=O)(=O)[O-].[K+].[K+]

The exact mass of the compound Potassium tungstate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium tungstate (CAS: 7790-60-5) is a highly water-soluble, inorganic alkali metal tungstate salt that serves as a critical W(VI) precursor in advanced materials synthesis, high-temperature catalysis, and electrometallurgy. Featuring a high aqueous solubility (>50 g/100 mL at 20 °C), it is widely utilized to synthesize phase-pure tungsten oxides, polyoxometalates, and hexagonal tungsten bronzes (HTBs). In industrial procurement, potassium tungstate is prioritized over other tungstate sources when processes demand specific high-temperature physical stability—such as remaining unmolten during the oxidative coupling of methane—or when the exclusion of sodium and ammonium lattice contaminants is strictly required for downstream electronic and optical material performance[1].

Substituting potassium tungstate with generic alternatives like sodium tungstate or ammonium paratungstate (APT) frequently leads to process failures in high-temperature and lattice-sensitive applications. In catalytic environments exceeding 750 °C, sodium tungstate transitions into a molten state, causing severe support sintering and catalyst degradation, whereas the potassium salt remains structurally stable[1]. In molten salt electrodeposition, substituting potassium for sodium or lithium alters the activation energy for viscous flow, negatively impacting ion mobility and coating uniformity [2]. Furthermore, replacing potassium tungstate with APT or sodium tungstate during hydrothermal nanomaterial synthesis introduces unwanted ammonium cations into the resulting crystal lattice, compromising the phase purity of electrochromic tungsten bronzes [3].

Thermal Stability and C2+ Selectivity in Oxidative Coupling of Methane

In high-temperature oxidative coupling of methane (OCM) over MgAl2O4 supports, the choice of alkali metal tungstate dictates the physical state and long-term stability of the catalyst. Potassium tungstate remains in an unmolten state at OCM reaction temperatures, providing structural stability and preventing severe sintering. In contrast, sodium tungstate transitions to a molten state under identical conditions. Furthermore, at 20 wt% loading, the potassium tungstate catalyst yields slightly higher C2+ selectivity than its sodium tungstate counterpart [1].

Evidence DimensionPhysical state and C2+ selectivity at OCM conditions (>750 °C)
Target Compound DataK2WO4 (Unmolten state, higher C2+ selectivity)
Comparator Or BaselineNa2WO4 (Molten state, lower C2+ selectivity)
Quantified DifferenceTransition from molten (Na) to unmolten (K) state with improved C2+ selectivity at 20 wt% loading
Conditions20 wt% loading on MgAl2O4 support, 0.9 MPa, >60 h stability test

Procuring the potassium salt prevents active-phase melting and prolongs catalyst lifespan in high-temperature industrial methane coupling without sacrificing conversion efficiency.

Enhanced Mass Transport in Molten Salt Electrodeposition

For the electrodeposition of tungsten alloys from tungstate melts, the viscosity of the electrolyte directly impacts mass transport and ion mobility. Potassium tungstate exhibits a lower activation energy for viscous flow (Eh) compared to sodium and lithium tungstates. Specifically, the Eh for molten potassium tungstate is 8.6 kcal/mol, whereas sodium tungstate and lithium tungstate require 9.2 kcal/mol and 12.0 kcal/mol, respectively. This reduction in activation energy leads to lower viscosity at operating temperatures, facilitating more efficient ionic transport[1].

Evidence DimensionActivation energy for viscous flow (Eh) in molten state
Target Compound DataK2WO4 (Eh = 8.6 kcal/mol)
Comparator Or BaselineNa2WO4 (Eh = 9.2 kcal/mol) and Li2WO4 (Eh = 12.0 kcal/mol)
Quantified Difference6.5% reduction in Eh vs. Na2WO4, and 28% reduction vs. Li2WO4
ConditionsOscillating hollow cylinder method, temperatures up to 1000 °C

Lower activation energy for viscous flow improves plating efficiency and coating uniformity when using the compound as a flux in high-temperature electro-metallurgy.

Purity Control in Hydrothermal Synthesis of Hexagonal Tungsten Bronzes

When synthesizing nanostructured hexagonal alkali tungstates (HTBs) from ammonium metatungstate via hydrothermal methods, the choice of the alkali chloride/tungstate system determines the extent of unwanted ammonium incorporation into the final crystal lattice. Elemental analysis demonstrates that lithium and sodium HTB systems readily incorporate ammonium cations. In stark contrast, potassium-containing compounds take up only a minimal fraction of NH4+, yielding a much purer alkali HTB phase [1].

Evidence DimensionAmmonium cation (NH4+) incorporation into the HTB lattice
Target Compound DataK2WO4 / K-HTB (Minimal fraction of NH4+ incorporated)
Comparator Or BaselineNa2WO4 / Na-HTB (Readily incorporates NH4+)
Quantified DifferenceShift from high NH4+ contamination (Na/Li) to near-exclusion (K)
ConditionsHydrothermal reaction of ammonium metatungstate with alkali chlorides at 180 °C for 2 days

Selecting the potassium precursor is essential for producing phase-pure alkali tungsten bronzes without ammonium cross-contamination, which is critical for electrochromic and superconducting applications.

High-Temperature Heterogeneous Catalysis (OCM)

Potassium tungstate is the preferred active phase precursor for oxidative coupling of methane catalysts (e.g., on MgAl2O4 or SiO2 supports) where maintaining an unmolten state is required to prevent severe sintering and ensure long-term stability at temperatures exceeding 750 °C [1].

Molten Salt Electrolytes for Refractory Metal Plating

Used as a primary component in high-temperature tungstate-molybdate melts for the electrodeposition of W-Mo alloys, where its lower activation energy for viscous flow enhances ion mobility and coating uniformity compared to sodium or lithium salts [2].

Phase-Pure Hexagonal Tungsten Bronze (HTB) Synthesis

Chosen for the hydrothermal or solid-state synthesis of K-HTB nanomaterials (such as nanorods and fibers) used in electrochromic devices, specifically because it resists the lattice incorporation of ammonium impurities that plague sodium-based syntheses [3].

UNII

T6VRM0OU6V

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 30 of 122 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 92 of 122 companies with hazard statement code(s):;
H302 (90.22%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7790-60-5

Wikipedia

Potassium tungstate

General Manufacturing Information

Tungstate (WO42-), potassium (1:2), (T-4)-: ACTIVE

Dates

Last modified: 08-19-2023

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